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Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for
neopentyl iodide (1-iodo-2,2-dimethylpropane). It is intended for researchers, scientists, and
professionals in the field of drug development and organic chemistry. This document presents
detailed experimental data from Proton Nuclear Magnetic Resonance (*H NMR), Carbon-13
Nuclear Magnetic Resonance (*3C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry
(MS). The information is organized into clear, tabular formats for ease of comparison and
analysis. Furthermore, detailed experimental protocols for the cited data and a logical workflow
for spectral interpretation are provided.

Introduction

Neopentyl iodide, with the chemical formula CsHaal, is a halogenated alkane. Its unique
neopentyl group, characterized by a quaternary carbon bonded to three methyl groups and a
methylene group, imparts specific spectroscopic signatures. Accurate interpretation of its NMR,
IR, and MS data is crucial for its identification, purity assessment, and for understanding its
chemical behavior in various applications, including as a synthetic intermediate in
pharmaceutical research. This guide serves as a centralized repository for the essential
spectroscopic data of neopentyl iodide.

Spectroscopic Data

The following sections present the quantitative spectroscopic data for neopentyl iodide.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

The *H NMR spectrum of neopentyl iodide is characterized by two distinct signals

corresponding to the two types of protons in the molecule.

Table 1: *H NMR Spectroscopic Data for Neopentyl lodide

Chemical Shift (8)

Multiplicity Integration Assignment
ppm
1.04 Singlet 9H -(CHs3)s
3.15 Singlet 2H -CH2-l

Solvent: CDClIs, Reference: TMS (0 ppm)

The 13C NMR spectrum of neopentyl iodide displays three signals, corresponding to the three
distinct carbon environments.

Table 2: 13C NMR Spectroscopic Data for Neopentyl lodide

Chemical Shift (d) ppm Assignment
27.6 -(CHs)3

31.8 -C(CH3)s
36.4 -CH2-l

Solvent: CDClIs, Reference: TMS (0 ppm)

Infrared (IR) Spectroscopy

The IR spectrum of neopentyl iodide exhibits characteristic absorption bands corresponding to
the vibrational modes of its functional groups.

Table 3: IR Spectroscopic Data for Neopentyl lodide
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Wavenumber (cm~?) Intensity Assignment

C-H stretch (asymmetric, -
2955 Strong

CHs)

C-H stretch (asymmetric, -
2928 Strong

CH2)
2868 Strong C-H stretch (symmetric, -CHs)
1477 Medium C-H bend (scissoring, -CH2)
1466 Medium C-H bend (asymmetric, -CH3)
1395 Weak C-H bend (symmetric, -CHs)
1366 Medium C-H bend (symmetric, -CH3)
1225 Medium C-C skeletal vibration
590 Strong C-I stretch

Sample Preparation: Liquid Film

Mass Spectrometry (MS)

The mass spectrum of neopentyl iodide provides information about its molecular weight and

fragmentation pattern upon electron ionization.

Table 4: Mass Spectrometry Data for Neopentyl lodide
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miz Relative Intensity (%) Assighment

198 5 [M]* (Molecular lon)

183 <1 [M-CHs]*

127 15 ("

71 100 [CsHa1]* (Neopentyl cation)
57 80 [CaHo]* (tert-Butyl cation)
43 30 [CsH7]*

41 55 [CsHs]*

29 40 [C2Hs]*

lonization Method: Electron lonization (El) at 70 eV

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. The
following are generalized experimental protocols.

NMR Spectroscopy

A solution of neopentyl iodide in deuterated chloroform (CDCI3) was prepared in a standard 5
mm NMR tube. Tetramethylsilane (TMS) was used as an internal standard. Both *H and 13C
NMR spectra were recorded on a 90 MHz spectrometer. For H NMR, the spectral width was
set to 15 ppm, and for 3C NMR, it was set to 200 ppm.

Infrared Spectroscopy

A drop of neat neopentyl iodide was placed between two potassium bromide (KBr) plates to
form a thin liquid film. The IR spectrum was recorded using a Fourier Transform Infrared (FTIR)
spectrometer over the range of 4000-400 cm~1. A background spectrum of the clean KBr plates

was acquired prior to the sample measurement.

Mass Spectrometry
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The mass spectrum was obtained using a mass spectrometer equipped with an electron
ionization (EI) source. A dilute solution of neopentyl iodide in a volatile organic solvent was
introduced into the instrument. The electron energy was set to 70 eV. The fragments were
analyzed by a quadrupole mass analyzer.

Spectroscopic Interpretation Workflow

The collective spectroscopic data provides unambiguous evidence for the structure of
neopentyl iodide. The logical workflow for this structural elucidation is depicted below.

Spectroscopic Data

Mass Spectrometry NMR Spectroscopy IR Spectroscopy

Molecular lon at m/z 198 1H NMR: Two singlets with 9:2 ratio
[C5H111]+ confirms molecular formula. |indicates a tert-butyl group adjacent to a CH2.
Fragmentation pattern (loss of I, CH3) 13C NMR: Three distinct signals confirm

is consistent with structure. the carbon skeleton.

Strong C-H stretches ~2900 cm-1
confirm alkane structure.
Strong band at 590 cm-1

is characteristic of a C-I bond.

Neopentyl lodide

(21-iodo-2,2-dimethylpropane)

Click to download full resolution via product page

Caption: Logical workflow for the structural elucidation of neopentyl iodide using MS, NMR, and
IR data.

» To cite this document: BenchChem. [Spectroscopic Profile of Neopentyl lodide: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b098784#spectroscopic-data-nmr-ir-ms-of-neopentyl-
iodide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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